7-Chloro-1H-indazole-3-carboxylic acid
Overview
Description
7-Chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and biological applications .
Scientific Research Applications
7-Chloro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Safety and Hazards
The compound should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Indazole-containing derivatives, including 7-Chloro-1H-indazole-3-carboxylic acid, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of these compounds .
Mechanism of Action
Target of Action
Indazole derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Mode of Action
For instance, some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines .
Biochemical Pathways
Indazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Some indazole derivatives have been reported to inhibit cell growth, particularly in colon and melanoma cell lines .
Biochemical Analysis
Biochemical Properties
7-Chloro-1H-indazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit kinase enzymes, which are vital for cell signaling and regulation . These interactions often involve the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, this compound can affect the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-indazole-3-carboxylic acid typically involves the diazotization reaction of 7-chloroindazole. This process includes the following steps:
Diazotization: 7-chloroindazole is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Hydrolysis: The diazonium salt is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: 7-Amino-1H-indazole-3-carboxylic acid, 7-Thio-1H-indazole-3-carboxylic acid.
Oxidation Products: 7-Chloro-1H-indazole-3-carboxaldehyde.
Reduction Products: 7-Chloro-1H-indazole-3-methanol
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the chlorine atom at the 7th position, making it less reactive in certain substitution reactions.
7-Bromo-1H-indazole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
7-Fluoro-1H-indazole-3-carboxylic acid: Contains a fluorine atom, which can influence its pharmacokinetic properties
Uniqueness
The presence of the chlorine atom at the 7th position in 7-Chloro-1H-indazole-3-carboxylic acid enhances its reactivity in nucleophilic substitution reactions and can significantly impact its biological activity compared to its analogs .
Properties
IUPAC Name |
7-chloro-2H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKKAELOIRDAAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442067 | |
Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129295-32-5 | |
Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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